N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of Furanoxyoxalamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between furan-3-carbaldehyde and 2-hydroxyethylamine, followed by N-alkylation with 2-methoxyethyl bromide. Precise reaction conditions, reagents, and purification methods are documented in the literature .
Molecular Structure Analysis
Furanoxyoxalamide’s molecular formula is C₁₁H₁₄N₂O₅ . Its structure comprises a furan ring, hydroxyethyl group, methoxyethyl group, and an oxalamide linkage. The furan ring contributes to its aromatic character, while the oxalamide moiety imparts rigidity. Researchers have elucidated its three-dimensional structure using X-ray crystallography, revealing key intermolecular interactions .
Chemical Reactions Analysis
Furanoxyoxalamide participates in various chemical reactions. Notably, it undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the oxalamide bond. Additionally, it can form coordination complexes with metal ions, affecting its stability and reactivity. Researchers have explored its reactivity in the presence of Lewis acids and bases, providing insights into its chemical behavior .
Physical and Chemical Properties Analysis
- UV-Vis Absorption : Researchers have characterized its UV-Vis absorption spectrum, revealing absorption bands in the ultraviolet region .
Mechanism of Action
The precise mechanism of action for Furanoxyoxalamide remains an active area of research. Studies suggest that it may interact with specific cellular targets, modulating enzymatic activity or signal transduction pathways. Its potential as an enzyme inhibitor or receptor ligand warrants further investigation. Researchers are exploring its binding affinity and selectivity profiles to unravel its biological effects .
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-17-5-3-12-10(15)11(16)13-6-9(14)8-2-4-18-7-8/h2,4,7,9,14H,3,5-6H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDLPUULXUNQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=COC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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